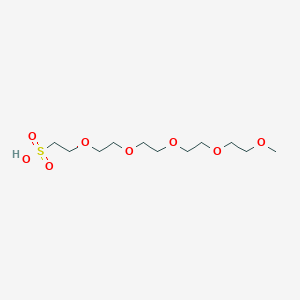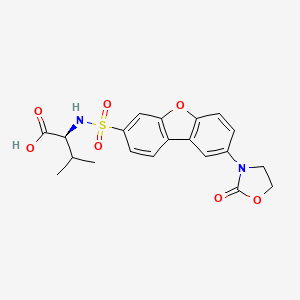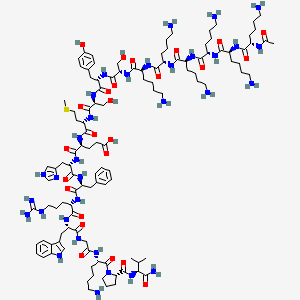
m-PEG5-sulfonic acid
Descripción general
Descripción
m-PEG5-sulfonic acid: is a polyethylene glycol (PEG) derivative that contains a sulfonic acid group. This compound is known for its hydrophilic properties, which enhance the water solubility of other compounds in aqueous media. The molecular formula of this compound is C11H24O8S, and it is commonly used as a PEG linker in various chemical and biological applications.
Mecanismo De Acción
Target of Action
m-PEG5-sulfonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound acts as this linker, facilitating the interaction between the E3 ligase and the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking the E3 ubiquitin ligase to the target protein, PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
It’s known that the hydrophilic peg linker, which this compound is a part of, increases the water solubility of a compound in aqueous media . This could potentially enhance the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . By facilitating the formation of PROTACs, this compound enables the specific targeting and degradation of proteins within cells .
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. For instance, the hydrophilic PEG linker increases the water solubility of a compound in aqueous media . This suggests that the compound’s action, efficacy, and stability could be influenced by the hydration status of the environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG5-sulfonic acid typically involves the modification of polyethylene glycol (PEG) chainsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions for higher yields. The process includes purification steps such as crystallization or chromatography to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: m-PEG5-sulfonic acid undergoes various chemical reactions, including esterification, halogenation, and substitution reactions. These reactions are facilitated by the presence of the sulfonic acid group, which acts as a reactive site.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts under controlled temperatures.
Halogenation: Involves the use of halogenating agents such as chlorine or bromine.
Substitution: Utilizes nucleophiles to replace the sulfonic acid group with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with an alcohol would yield an ester derivative of this compound.
Aplicaciones Científicas De Investigación
m-PEG5-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds, enhancing their solubility and stability.
Biology: Employed in the development of bioconjugates and drug delivery systems due to its biocompatibility and hydrophilicity.
Medicine: Utilized in the formulation of pharmaceuticals to improve drug solubility and bioavailability.
Industry: Applied in the production of surfactants, lubricants, and other industrial products that require enhanced water solubility.
Comparación Con Compuestos Similares
- m-PEG3-sulfonic acid
- m-PEG7-sulfonic acid
- m-PEG10-sulfonic acid
Comparison: m-PEG5-sulfonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and molecular size. Compared to shorter PEG chains like m-PEG3-sulfonic acid, this compound offers better solubility and stability. On the other hand, longer PEG chains like m-PEG10-sulfonic acid may provide higher solubility but can be more challenging to synthesize and purify .
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O8S/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHMRCZZWNHUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















